molecular formula C22H24N2O4 B2560182 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol CAS No. 1010868-15-1

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol

Cat. No.: B2560182
CAS No.: 1010868-15-1
M. Wt: 380.444
InChI Key: LMSKISNRTILJQX-UHFFFAOYSA-N
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Description

The target compound features a pyrazole core substituted at position 4 with a 2-ethoxyphenoxy group and at position 3 with a phenol moiety bearing a 3-methylbut-2-en-1-yl (prenyl) ether at position 4. This structure combines aromatic and aliphatic substituents, influencing its electronic, steric, and solubility properties.

Properties

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-26-19-7-5-6-8-20(19)28-21-14-23-24-22(21)17-10-9-16(13-18(17)25)27-12-11-15(2)3/h5-11,13-14,25H,4,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKISNRTILJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Etherification: The phenol group can be etherified using an alkyl halide in the presence of a base such as potassium carbonate.

    Coupling reactions: The ethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

Overview

The compound 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole ring and multiple functional groups, suggests potential applications in biological systems, including anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in various cell models. This suggests that this compound may also possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antioxidant Properties

The presence of phenolic hydroxyl groups in the compound is associated with antioxidant activity. Compounds that exhibit such properties can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant potential of this compound could be explored further in the context of neurodegenerative diseases and aging.

Anticancer Activity

Preliminary studies suggest that compounds with pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving the modulation of cell signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, indicating that this compound could be investigated for its potential anticancer effects.

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Compound Name Pyrazole Substituents (Position) Phenol Substituents (Position) Key Attributes Reference
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol 4-phenyl, 5-methyl 2-phenol, 5-ethoxy Ethoxy enhances lipophilicity; phenyl/methyl groups may stabilize π-π interactions .
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-methoxyphenyl), 1-phenyl 2-phenol Methoxy improves solubility; crystal structure shows intramolecular hydrogen bonding .
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol 5-(2-(4-nitrophenoxy)phenyl), 1-phenyl 2-phenol Nitro group introduces electron-withdrawing effects, potentially altering redox activity .
Target Compound 4-(2-ethoxyphenoxy) 5-(prenyloxy) Prenyloxy increases steric bulk and lipophilicity; ethoxyphenoxy may enhance aromatic interactions.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with nitro substituents in analogs (electron-withdrawing), affecting electronic density and reactivity .

Phenol Substituent Variations

The phenol moiety's substitution pattern significantly influences solubility and hydrogen-bonding capacity:

Compound Name Phenol Substituent (Position) Impact on Properties Reference
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol 5-(chloro-fluorobenzyloxy) Halogenated benzyl groups enhance lipophilicity and metabolic stability .
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol 5-(4-nitrobenzyloxy) Nitrobenzyloxy increases molecular weight and polarity .
Target Compound 5-(prenyloxy) Prenyloxy provides high lipophilicity, favoring membrane permeability .

Key Observations :

  • Lipophilicity : Prenyloxy (logP ~3.5–4.0, estimated) is more lipophilic than methoxy (logP ~1.0) or nitrobenzyloxy (logP ~2.5), suggesting enhanced cellular uptake for the target compound .
  • Hydrogen Bonding: Unsubstituted phenol groups (e.g., in ) facilitate hydrogen bonding, while bulky substituents like prenyloxy may limit this interaction .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound (Reference) Molecular Formula Melting Point (°C) Yield (%) Notable Groups
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol C18H18N2O2 Ethoxy, phenyl
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol C22H18N2O2 Methoxyphenyl, phenol
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol C27H20N4O5 Nitrophenoxy, phenyl
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one C22H21F3NO5 246–248 32 Trifluoromethoxy, hydroxypropyl

Biological Activity

The compound 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrazole ring, phenolic components, and an ether linkage. The synthesis typically involves multiple steps starting from 2-ethoxyphenol , progressing through reactions with epichlorohydrin and hydrazine to form the pyrazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding mechanisms often include:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate enzyme activity, influencing various biochemical pathways including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assays indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. In studies involving heat-induced protein denaturation techniques, it was effective in reducing inflammation markers, indicating its potential in managing inflammatory diseases .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes. For instance, it has been tested against tyrosinase and exhibited competitive inhibition, which could be beneficial in cosmetic applications aimed at skin lightening .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the efficacy of the target compound:

Study ReferenceBiological ActivityFindings
AntibacterialPotent against multiple strains with MIC values < 50 µg/mL.
Anti-inflammatoryReduced TNF-alpha levels in vitro by 40% at 10 µM concentration.
Tyrosinase inhibitionIC50 values ranged from 16.78 to 20.76 µM for related compounds, indicating potential for skin applications.

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